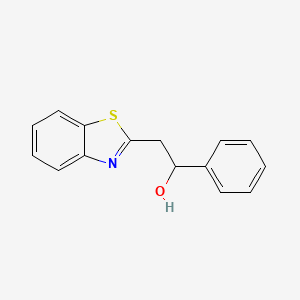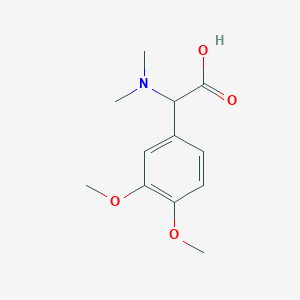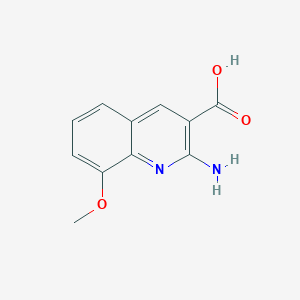![molecular formula C25H34FN3O6S B12112544 propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12112544.png)
propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rosuvastatin isopropyl ester is a derivative of rosuvastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is synthesized to enhance the pharmacokinetic properties of rosuvastatin, such as its solubility and bioavailability. Rosuvastatin itself is a potent inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rosuvastatin isopropyl ester typically involves the esterification of rosuvastatin with isopropyl alcohol. This reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The process can be summarized as follows:
Esterification Reaction: Rosuvastatin is reacted with isopropyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure ester.
Industrial Production Methods: Industrial production of rosuvastatin isopropyl ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of rosuvastatin and isopropyl alcohol are mixed in reactors with appropriate catalysts.
Continuous Monitoring: The reaction is continuously monitored for temperature, pressure, and pH to ensure optimal conditions.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control tests to ensure purity and efficacy.
Chemical Reactions Analysis
Types of Reactions: Rosuvastatin isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base to yield rosuvastatin and isopropyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the isopropyl moiety with other alkyl groups.
Common Reagents and Conditions:
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed:
Hydrolysis: Rosuvastatin and isopropyl alcohol.
Oxidation: Oxidized derivatives of rosuvastatin isopropyl ester.
Substitution: Alkyl-substituted rosuvastatin esters.
Scientific Research Applications
Rosuvastatin isopropyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular cholesterol metabolism and its potential as a cholesterol-lowering agent.
Medicine: Explored for its improved pharmacokinetic properties compared to rosuvastatin, potentially leading to better therapeutic outcomes.
Industry: Utilized in the development of advanced drug delivery systems to enhance the bioavailability of poorly soluble drugs.
Mechanism of Action
Rosuvastatin isopropyl ester exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels. The ester form enhances the solubility and absorption of rosuvastatin, making it more effective in reaching its target sites.
Comparison with Similar Compounds
Atorvastatin: Another potent statin with similar cholesterol-lowering effects.
Simvastatin: A statin used to control hypercholesterolemia and prevent cardiovascular diseases.
Pravastatin: Known for its hydrophilic nature and lower risk of drug interactions.
Uniqueness of Rosuvastatin Isopropyl Ester: Rosuvastatin isopropyl ester stands out due to its enhanced solubility and bioavailability compared to other statins. This makes it a promising candidate for improving therapeutic outcomes in patients with high cholesterol levels.
Properties
Molecular Formula |
C25H34FN3O6S |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H34FN3O6S/c1-15(2)23-21(12-11-19(30)13-20(31)14-22(32)35-16(3)4)24(17-7-9-18(26)10-8-17)28-25(27-23)29(5)36(6,33)34/h7-12,15-16,19-20,30-31H,13-14H2,1-6H3/b12-11+ |
InChI Key |
XQQGYTSGPBPAQW-VAWYXSNFSA-N |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C(CC(CC(=O)OC(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


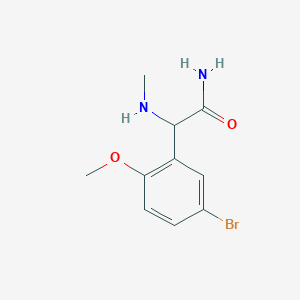
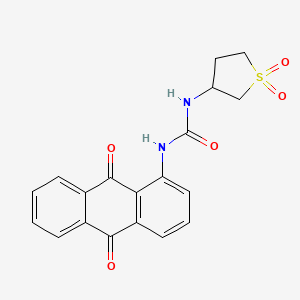
![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B12112474.png)
![2-[4-(propan-2-yl)phenoxy]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12112479.png)
![4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12112486.png)
![3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol](/img/structure/B12112499.png)


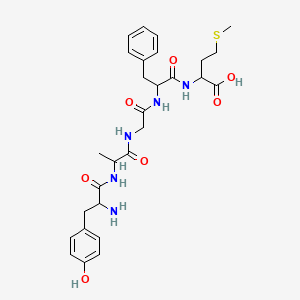
![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B12112519.png)
